molecular formula C21H24N2O B4185779 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole

1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B4185779
M. Wt: 320.4 g/mol
InChI Key: IKBUXXRNXRFKBF-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzimidazole derivatives and has been studied extensively for its potential applications in various fields such as medicine, agriculture, and chemical synthesis.

Mechanism of Action

The exact mechanism of action of 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of various diseases. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
Several studies have shown that 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. Moreover, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

The compound 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it exhibits significant pharmacological effects at relatively low concentrations, making it a cost-effective candidate for drug development.
However, the compound also has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have not been fully characterized, which can limit its potential for clinical translation.

Future Directions

Several future directions can be explored for the compound 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole. One potential direction is to study its potential applications in the field of agriculture. It has been shown to exhibit significant anti-microbial properties, making it a potential candidate for the development of new pesticides and fungicides.
Another potential direction is to study its potential applications in the field of neurodegenerative diseases. Several studies have shown that the compound exhibits significant neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole is a promising compound that has gained significant attention in the field of scientific research. It exhibits significant pharmacological effects and has potential applications in various fields such as medicine, agriculture, and chemical synthesis. However, further research is needed to fully characterize its pharmacokinetic properties and potential clinical applications.

Scientific Research Applications

The compound 1-(cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.

properties

IUPAC Name

1-(cyclohexylmethyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBUXXRNXRFKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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